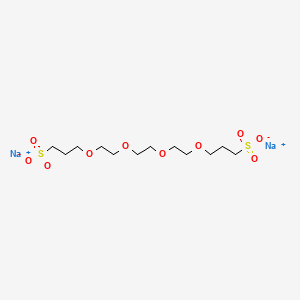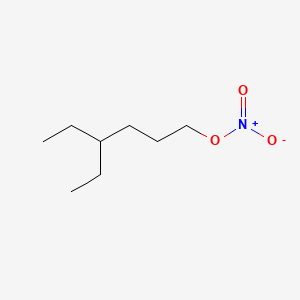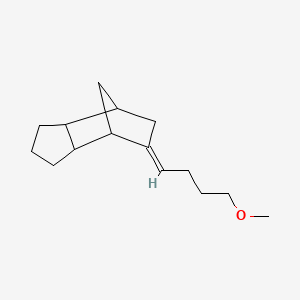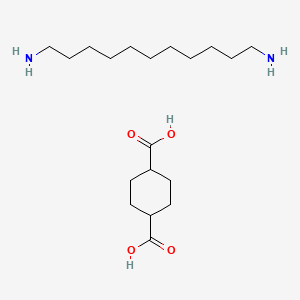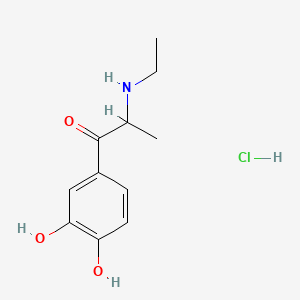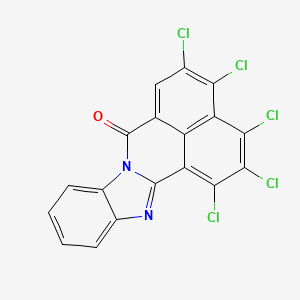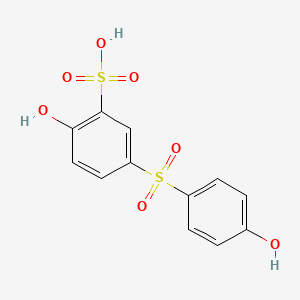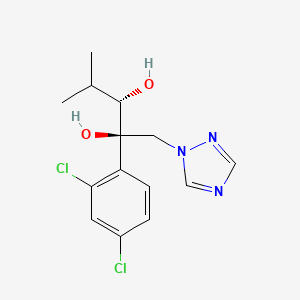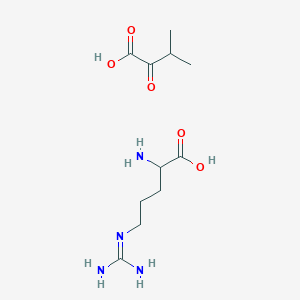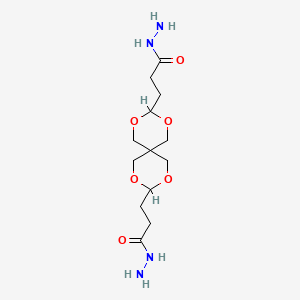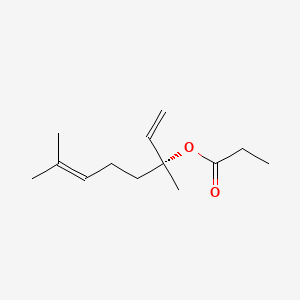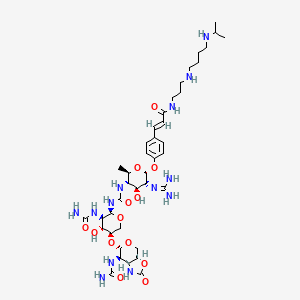
Iprocinodine II
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iprocinodine II is a semisynthetic antibiotic that is a mixture of isopropylated cinodine I and cinodide II, glycolipid antibiotics isolated from Nocardia species . It is known for its potent antimicrobial properties and is used in various scientific research applications.
Preparation Methods
The synthesis of Iprocinodine II involves several steps, starting with the isolation of cinodine I and cinodide II from Nocardia species. These compounds are then isopropylated to form this compound. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the isopropylation process. Industrial production methods may involve large-scale fermentation of Nocardia species followed by extraction and purification of the desired compounds .
Chemical Reactions Analysis
Iprocinodine II undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. .
Scientific Research Applications
Iprocinodine II has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of glycolipid antibiotics.
Biology: It is used to study the antimicrobial properties and mechanisms of action of glycolipid antibiotics.
Medicine: It is investigated for its potential use in treating bacterial infections.
Industry: It is used in the development of new antimicrobial agents and formulations .
Mechanism of Action
The mechanism of action of Iprocinodine II involves its interaction with bacterial cell membranes, leading to disruption of membrane integrity and cell lysis. The molecular targets include various components of the bacterial cell membrane, and the pathways involved include the inhibition of cell wall synthesis and interference with membrane function .
Comparison with Similar Compounds
Iprocinodine II is unique compared to other similar compounds due to its specific isopropylation, which enhances its antimicrobial properties. Similar compounds include:
Cinodine I: A glycolipid antibiotic isolated from Nocardia species.
Cinodide II: Another glycolipid antibiotic from Nocardia species.
Procinonide: A synthetic glucocorticoid corticosteroid with different applications .
Properties
CAS No. |
60830-80-0 |
|---|---|
Molecular Formula |
C40H65N13O13 |
Molecular Weight |
936.0 g/mol |
IUPAC Name |
(E)-3-[4-[(2R,3R,4S,5S,6R)-5-[[(2S,3R,4R,5R)-5-[[(3aS,6S,7R,7aR)-7-(carbamoylamino)-2-oxo-1,3a,4,6,7,7a-hexahydropyrano[4,3-d][1,3]oxazol-6-yl]oxy]-3-(carbamoylamino)-4-hydroxyoxan-2-yl]carbamoylamino]-3-(diaminomethylideneamino)-4-hydroxy-6-methyloxan-2-yl]oxyphenyl]-N-[3-[4-(propan-2-ylamino)butylamino]propyl]prop-2-enamide |
InChI |
InChI=1S/C40H65N13O13/c1-19(2)46-15-5-4-13-45-14-6-16-47-25(54)12-9-21-7-10-22(11-8-21)64-35-30(48-36(41)42)32(56)26(20(3)63-35)51-39(59)53-33-29(50-38(44)58)31(55)24(18-61-33)65-34-28(49-37(43)57)27-23(17-62-34)66-40(60)52-27/h7-12,19-20,23-24,26-35,45-46,55-56H,4-6,13-18H2,1-3H3,(H,47,54)(H,52,60)(H4,41,42,48)(H3,43,49,57)(H3,44,50,58)(H2,51,53,59)/b12-9+/t20-,23-,24-,26-,27+,28-,29-,30-,31+,32+,33+,34+,35-/m1/s1 |
InChI Key |
FJPCGBFVXKBORY-QTRGFMEWSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC2=CC=C(C=C2)/C=C/C(=O)NCCCNCCCCNC(C)C)N=C(N)N)O)NC(=O)N[C@@H]3[C@@H]([C@H]([C@@H](CO3)O[C@H]4[C@@H]([C@@H]5[C@@H](CO4)OC(=O)N5)NC(=O)N)O)NC(=O)N |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC=C(C=C2)C=CC(=O)NCCCNCCCCNC(C)C)N=C(N)N)O)NC(=O)NC3C(C(C(CO3)OC4C(C5C(CO4)OC(=O)N5)NC(=O)N)O)NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



